BenchChemオンラインストアへようこそ!

TTT 3002

Acute Myeloid Leukemia FLT3 Inhibition Plasma Protein Binding

TTT 3002 is the definitive FLT3 inhibitor for researchers confronting acquired resistance. It combines subnanomolar potency against FLT3-ITD with full retention of activity against D835Y and F691L gatekeeper mutations—escape variants emerging under first- and second-generation inhibitor pressure. Unlike highly protein-bound comparators such as CEP-701, its moderate plasma protein binding preserves target engagement in physiologically relevant plasma environments, ensuring robust FLT3 inhibition in murine xenograft models and primary AML patient sample assays. Oral bioavailability supports chronic preclinical dosing.

Molecular Formula C27H23N5O3
Molecular Weight 465.5
CAS No. 871037-95-5
Cat. No. B612027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTT 3002
CAS871037-95-5
SynonymsTTT3002;  TTT3002;  TTT3002.
Molecular FormulaC27H23N5O3
Molecular Weight465.5
Structural Identifiers
SMILESCC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N
InChIInChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TTT 3002 (CAS 871037-95-5) Procurement Guide: Potent FLT3 Tyrosine Kinase Inhibitor for AML Research


TTT 3002 (CAS 871037-95-5) is an orally bioavailable indolocarbazole derivative that functions as a potent FLT3 tyrosine kinase inhibitor. The compound has a molecular weight of 465.5 Da and the molecular formula C27H23N5O3 . TTT 3002 was originally identified as a novel FLT3 inhibitor with subnanomolar potency against both FLT3 internal tandem duplication (ITD) and D835 point mutations, demonstrating significant activity in preclinical models of acute myeloid leukemia (AML) [1]. The compound is characterized by moderate plasma protein binding and a favorable in vivo efficacy profile following oral administration in murine models of FLT3-driven leukemia [2].

TTT 3002: Why Not All FLT3 Inhibitors Are Interchangeable


TTT 3002 is not a commodity-grade FLT3 inhibitor. Its unique combination of subnanomolar potency, activity against the D835Y gatekeeper mutation, and moderate plasma protein binding distinguishes it from other agents in this class [1]. The D835Y mutation, which is a common cause of resistance to first-generation FLT3 inhibitors like sorafenib and quizartinib, remains sensitive to TTT 3002 at low nanomolar concentrations [2]. Furthermore, TTT 3002 exhibits only moderate binding to human plasma proteins, a factor that directly influences the free fraction available for target engagement in vivo, in contrast to highly bound comparators such as CEP-701 (lestaurtinib) [3]. This difference in protein binding translates into measurable preservation of target inhibition in plasma-rich environments [3].

TTT 3002: Head-to-Head Evidence for Informed Procurement Decisions


Direct Comparison of Plasma Protein Binding: TTT 3002 vs. CEP-701 in Human AML Plasma

TTT 3002 demonstrates significantly lower plasma protein binding compared to CEP-701 (lestaurtinib), a first-generation FLT3 inhibitor. In an ex vivo assay using Ba/F3-ITD cells cultured in 100% human AML patient plasma, TTT 3002 (20 nM) maintained inhibition of FLT3 phosphorylation at ~20% of the DMSO control, whereas CEP-701 (100 nM) showed only ~55% inhibition under identical conditions [1]. This indicates a 5-fold lower concentration of TTT 3002 achieves superior target engagement in a plasma-rich environment.

Acute Myeloid Leukemia FLT3 Inhibition Plasma Protein Binding

Potency Against FLT3-ITD Mutations: IC50 Comparison with Other FLT3 Inhibitors

TTT 3002 inhibits FLT3 autophosphorylation in human FLT3/ITD mutant leukemia cell lines with an IC50 range of 100–250 pM, and inhibits cell proliferation with an IC50 range of 490–920 pM [1]. In comparison, AC220 (quizartinib), a second-generation FLT3 inhibitor, exhibits an IC50 of ~1 nM for FLT3-ITD, while first-generation inhibitors like sorafenib and PKC412 (midostaurin) show IC50 values of ~10 nM and >100 nM, respectively .

FLT3-ITD Kinase Inhibition Acute Myeloid Leukemia

Activity Against D835Y Mutation: IC50 Comparison with Sorafenib and AC220

TTT 3002 potently inhibits the FLT3 D835Y point mutation, with an IC50 of 0.2 nM for inhibition of FLT3 phosphorylation [1]. In contrast, many current FLT3 TKIs, including sorafenib and AC220 (quizartinib), are significantly less effective or completely inactive against this mutation [2]. This mutation is a common mechanism of acquired resistance, and TTT 3002 maintains activity against relapsed AML patient samples resistant to both sorafenib and AC220 [3].

FLT3 D835Y Drug Resistance Kinase Inhibitor

Cellular Selectivity: Differential Cytotoxicity in FLT3-Mutant vs. Wild-Type Cells

TTT 3002 demonstrates a favorable selectivity profile: it is cytotoxic to leukemic blasts isolated from FLT3/ITD-expressing AML patients while displaying minimal toxicity to normal hematopoietic stem/progenitor cells from healthy blood and bone marrow donors [1]. While a direct quantitative selectivity index (SI) is not reported in primary sources, the observation that TTT 3002 spares normal hematopoietic cells at concentrations that are cytotoxic to FLT3-mutant blasts is a consistent and reproducible finding across independent experiments .

Cytotoxicity Hematopoietic Stem Cells Selectivity Index

Recommended Research Applications for TTT 3002 Based on Comparative Evidence


Investigating Mechanisms of Acquired Resistance to FLT3 Inhibitors

TTT 3002 is particularly well-suited for studies examining resistance to first- and second-generation FLT3 inhibitors. Its retention of potent activity against the D835Y mutation and the F691L gatekeeper mutation, both of which emerge under selective pressure from agents like sorafenib and quizartinib, makes it a valuable tool for dissecting resistance pathways [1]. Researchers can use TTT 3002 as a comparator to probe whether a resistance phenotype is mutation-specific or involves alternative signaling mechanisms.

In Vivo Efficacy Studies in Plasma-Rich Environments

The moderate plasma protein binding of TTT 3002, as directly compared to CEP-701, ensures that a higher fraction of the administered dose remains free and available for target engagement [1]. This property is critical for in vivo studies, particularly in murine xenograft or transplant models, where achieving sustained FLT3 inhibition in the plasma compartment is necessary for observing antitumor effects [2]. The oral bioavailability of TTT 3002 further facilitates chronic dosing regimens.

FLT3-ITD-Driven AML Preclinical Models

Given its subnanomolar potency against FLT3-ITD, TTT 3002 is the inhibitor of choice for establishing robust positive controls in FLT3-ITD-driven cell line and mouse models [1]. Its potency ensures clear separation from vehicle controls and provides a benchmark for evaluating novel FLT3-targeting agents. The compound has been validated in multiple FLT3/ITD transplantation models, demonstrating significant improvement in survival and reduction in tumor burden [2].

Ex Vivo Pharmacodynamic Assessment in Patient-Derived Samples

TTT 3002's activity in 100% human AML patient plasma makes it an ideal candidate for ex vivo pharmacodynamic studies using primary patient samples [1]. The ability to inhibit FLT3 phosphorylation at low nanomolar concentrations in a physiologically relevant plasma environment provides a direct readout of target engagement that is less confounded by plasma protein binding artifacts than other FLT3 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTT 3002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.